(2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
(2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and an oxazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. One common approach starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the key scaffold. Further reactions with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxazolo-pyridine moiety can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the oxazolo-pyridine moiety could produce dihydro derivatives.
Scientific Research Applications
(2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of (2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylpiperidin-1-yl)ethanamine
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
Uniqueness
(2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2-ethylpiperidin-1-yl)-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C22H25N3O3/c1-4-16-7-5-6-12-25(16)22(26)18-13-19(15-8-10-17(27-3)11-9-15)23-21-20(18)14(2)24-28-21/h8-11,13,16H,4-7,12H2,1-3H3 |
InChI Key |
JRBOHSAHEZVEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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